molecular formula C23H35N5O8 B172404 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid CAS No. 181065-46-3

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Número de catálogo: B172404
Número CAS: 181065-46-3
Peso molecular: 509.6 g/mol
Clave InChI: VEYDUAGNNSZVTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is a useful research compound. Its molecular formula is C23H35N5O8 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (commonly referred to as DOTA-benzyl amine) is a derivative of the well-known chelating agent DOTA. This compound has garnered attention for its potential applications in radiopharmaceuticals and targeted therapies due to its ability to form stable complexes with various metal ions. This article aims to delve into its biological activity, highlighting its mechanisms of action, applications in medical research, and relevant case studies.

  • Molecular Formula : C24H33N5O8S
  • Molecular Weight : 551.61 g/mol
  • CAS Number : 127985-74-4
  • Physical State : Solid (white to off-white)
  • Predicted Boiling Point : 826.9 ± 65.0 °C
  • Density : 1.39 ± 0.1 g/cm³
  • pKa : 2.46 ± 0.10

Chelation and Metal Complexation

DOTA-benzyl amine exhibits strong chelation properties due to the presence of multiple nitrogen atoms capable of coordinating with metal ions. The ability to form stable complexes with radiometals such as Gallium-68 and Lutetium-177 makes it particularly useful in the field of nuclear medicine for imaging and therapeutic purposes.

  • Targeting Tumor Cells : DOTA-benzyl amine can be conjugated with peptides or antibodies that specifically bind to tumor-associated antigens. This allows for targeted delivery of therapeutic agents or radiolabeled tracers directly to cancer cells.
  • Stability in Biological Systems : The stability of metal complexes formed with DOTA derivatives is crucial for effective imaging and therapy. Studies have shown that DOTA-benzyl amine complexes demonstrate enhanced stability compared to other chelators, reducing the risk of metal ion release in vivo .

Case Study 1: Radiolabeled Peptides for Tumor Imaging

A study published in MDPI evaluated the use of DOTA-benzyl amine in conjunction with radiolabeled peptides for positron emission tomography (PET). The research highlighted that radiolabeled bombesin-based antagonists using DOTA-benzyl amine showed promising results in targeting gastrin-releasing peptide receptors in prostate cancer models. The IC50 values observed were around 14 nmol/L, indicating potent receptor binding capabilities .

Case Study 2: In Vivo Stability and Biodistribution

Another investigation focused on the biodistribution of DOTA-benzyl amine complexes in animal models. The findings revealed that these complexes exhibited favorable pharmacokinetics, with significant accumulation in tumor tissues while minimizing uptake in healthy organs. This selective targeting enhances the therapeutic index of radiopharmaceuticals .

Comparative Analysis of Chelators

The following table summarizes the stability and efficacy of DOTA-benzyl amine compared to other common chelators:

Chelator Metal Ion Stability (Kd) IC50 (nmol/L) Applications
DOTA-benzyl amineGa-688.5 ± 2.714 ± 3.4PET imaging, targeted therapy
TETACu-64Higher than DOTANot specifiedImaging and therapy
NOTALu-177ModerateNot specifiedRadiotherapy

Propiedades

IUPAC Name

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDUAGNNSZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451972
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181065-46-3
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.